Grepafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic with a unique chemical structure that includes a methyl-substituted piperazine at the 7 position, making it a water-soluble racemate with both stereoisomers exhibiting the same antimicrobial activity1. This compound has been shown to be effective against a variety of pathogens, including those responsible for respiratory tract infections, sexually transmitted diseases, and atypical pathogens1 2. The clinical safety profile of grepafloxacin has been evaluated in over 3000 patients, demonstrating its efficacy in treating conditions such as community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB) with a safety profile comparable to other fluoroquinolones7.
The mode of action of grepafloxacin involves the inhibition of bacterial topoisomerases II and IV, which are essential enzymes for DNA replication and cell division1. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Grepafloxacin is particularly effective because it is not recognized by the NorA efflux mechanism in Staphylococcus aureus, which contributes to the resistance seen with other fluoroquinolones1. Additionally, grepafloxacin has been found to have immunomodulatory effects, such as the inhibition of cytokine release from monocytes, which may contribute to its therapeutic effects5.
Grepafloxacin has potent in vitro activity against a wide range of pathogens, including streptococci, staphylococci, respiratory Gram-negative pathogens, and atypical respiratory pathogens1. Its bactericidal properties are effective at concentrations close to the minimum inhibitory concentration (MIC), and it maintains these concentrations throughout nearly the entire 24-hour dosing interval1. This broad-spectrum activity makes it a valuable antibiotic for treating various infections.
Studies have shown that grepafloxacin is significantly more active than other fluoroquinolones against Chlamydia spp., Mycoplasma spp., Ureaplasma urealyticum, and Legionella spp.2 6. Its activity is comparable to doxycycline against chlamydiae and more active against Mycoplasma hominis and Legionella spp.2. These findings highlight the potential of grepafloxacin in treating infections caused by these specific pathogens.
Grepafloxacin has demonstrated anti-inflammatory and immunomodulatory effects in human THP-1 monocytes stimulated by zymogen A or Staphylococcus aureus5. It suppresses the release of proinflammatory cytokines and chemical mediators, as well as hydrolytic enzyme activities and lipoxygenation, which are associated with the spread of infection and inflammation5. These properties suggest that grepafloxacin may be beneficial in controlling chronic airway inflammatory diseases.
The compound has been found to prime neutrophil respiratory burst in a stereoselective manner, with the R(+) enantiomer being more potent than the S(-)-enantiomer3. This priming effect is associated with the activation of p38 mitogen-activated protein kinase (MAPK), which plays a role in the inflammatory response3. This suggests that grepafloxacin may enhance the innate immune response to infection.
Grepafloxacin inhibits tumor necrosis factor-alpha-induced interleukin-8 expression in human airway epithelial cells, which indicates a potential role in modulating inflammatory responses in the airways4. This effect could be particularly useful in the treatment of chronic airway diseases where inflammation plays a key role.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2